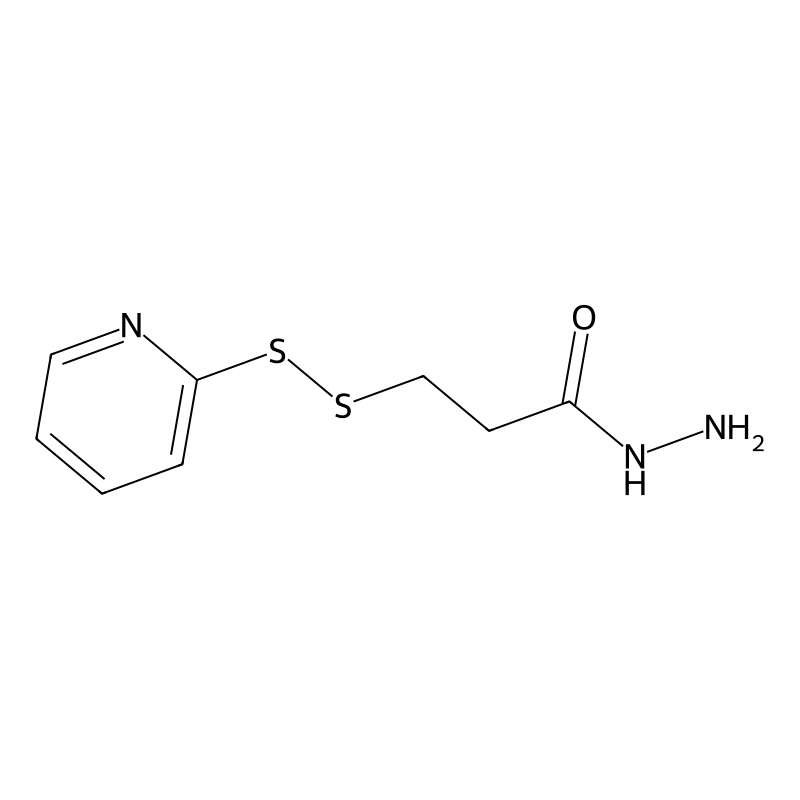3-(2-Pyridyldithio)propanoic acid hydrazide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
PDPH, also known as 3-(2-pyridyldithio)propionyl hydrazide, is a valuable tool in scientific research for its function as a heterobifunctional crosslinker. This means it has two distinct reactive groups that can form bonds with different types of molecules [].
Crosslinking Proteins and Carbohydrates
The two key functional groups of PDPH are:
- Pyridyldithiol group: This group reacts with free sulfhydryl (-SH) groups on molecules like cysteine residues in proteins to form stable disulfide bonds [].
- Hydrazide group: This group reacts with carbonyl groups (aldehydes and ketones) to form hydrazone bonds []. Notably, aldehyde groups can be introduced into carbohydrates by a process called periodate oxidation [].
This unique combination allows PDPH to covalently link proteins and carbohydrates. For instance, researchers can use PDPH to conjugate antibodies (proteins) with liposomes (lipid vesicles) containing maleimide groups []. This creates targeted drug delivery systems where the antibody directs the liposome to a specific cell type.
Applications beyond Protein-Carbohydrate Crosslinking
PDPH's utility extends beyond protein-carbohydrate conjugation. Here are some additional research applications:
- Sulfhydryl-reactive reagent for glycoproteins and carbohydrates: After the hydrazide group of PDPH reacts with an oxidized carbohydrate, the pyridyldithiol group can be cleaved using a reducing agent. This exposes a free sulfhydryl group, which can be further exploited in subsequent experiments [].
- Crosslinking with primary amines: The primary amine of the hydrazide moiety in PDPH can be coupled to a carboxyl group using a crosslinker called EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) []. This enables the conjugation of molecules containing both amine and carboxyl functionalities.
3-(2-Pyridyldithio)propanoic acid hydrazide, identified by its CAS number 115616-51-8, is a chemical compound characterized by its unique structure that includes a pyridyldithiol moiety. This compound is a fluorescent sulfhydryl-active reagent and is notable for its ability to form stable disulfide bonds with free sulfhydryl groups on cysteine residues in proteins. It appears as a white solid with a melting point ranging from 89 to 92°C and has a molecular formula of C₈H₁₁N₃OS₂, with a molecular weight of 229.32 g/mol .
PDPH acts as a bridge between two biomolecules through its bifunctional nature. The pyridyldithiol group covalently links to a cysteine residue in a protein via a disulfide bond, while the hydrazide group reacts with a carbonyl group on another biomolecule (e.g., a carbohydrate) to form a hydrazone bond. This creates a stable conjugate between the protein and the carbohydrate molecule [].
This compound exhibits significant biological activity, primarily due to its ability to form covalent bonds with thiol-containing biomolecules. Its application as a cross-linker enables the conjugation of antibodies to liposomes, enhancing the delivery and efficacy of therapeutic agents. The fluorescence properties also allow for tracking and visualization in various biological assays . Furthermore, studies suggest potential applications in drug delivery systems and targeted therapies due to its selective reactivity.
The synthesis of 3-(2-Pyridyldithio)propanoic acid hydrazide typically involves the reaction of 3-(2-pyridyldithio)propanoic acid with hydrazine or its derivatives. The general steps include:
- Preparation of 3-(2-Pyridyldithio)propanoic Acid: This can be synthesized from appropriate starting materials through standard organic synthesis techniques.
- Hydrazinolysis: The acid is then reacted with hydrazine under controlled conditions to yield the hydrazide derivative.
- Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity .
3-(2-Pyridyldithio)propanoic acid hydrazide finds applications across various fields:
- Bioconjugation: Used as a cross-linker for proteins, facilitating the development of antibody-drug conjugates.
- Fluorescent Probes: Its fluorescent properties make it suitable for use in imaging and tracking biological molecules.
- Metal Chelation: It acts as a chelating agent in coordination chemistry, assisting in the stabilization of metal ions .
Interaction studies involving 3-(2-Pyridyldithio)propanoic acid hydrazide focus on its reactivity with thiol groups in proteins. These studies demonstrate its ability to form stable conjugates, which are crucial for developing targeted delivery systems in therapeutic applications. Additionally, research has indicated that this compound can be used to study protein folding and stability by observing changes upon conjugation with thiol-containing substrates .
Several compounds exhibit structural or functional similarities to 3-(2-Pyridyldithio)propanoic acid hydrazide. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-(2-Pyridyldithio)propionic acid | Contains pyridyldithiol moiety | Used primarily as a cross-linker |
| N-acetylcysteine | Contains thiol group | Known for antioxidant properties |
| Maleimide derivatives | Reactive maleimide group | Frequently used for protein labeling |
| 2-Mercaptoethanol | Simple thiol compound | Commonly used reducing agent |
3-(2-Pyridyldithio)propanoic acid hydrazide stands out due to its dual functionality as both a cross-linker and fluorescent probe, making it particularly versatile in biochemical applications compared to other similar compounds .
Purity
XLogP3
Exact Mass
Appearance
Storage
Other CAS
Wikipedia
Dates
2: Suh W, Chung JK, Park SH, Kim SW. Anti-JL1 antibody-conjugated poly (L-lysine) for targeted gene delivery to leukemia T cells. J Control Release. 2001 May 14;72(1-3):171-8. PubMed PMID: 11389996.








